REACTION_CXSMILES
|
[Br:1]Br.[CH:3]([C:6]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][C:7]=1[OH:15])([CH3:5])[CH3:4]>C(O)(=O)C.[Fe]>[CH:3]([C:6]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[C:8]([Br:1])[C:7]=1[OH:15])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
32.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
102.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=C(C=CC(=C1)C(C)C)O
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further hour at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is partitioned between toluene and water
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Type
|
WASH
|
Details
|
the toluene phase is washed with NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
It is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |